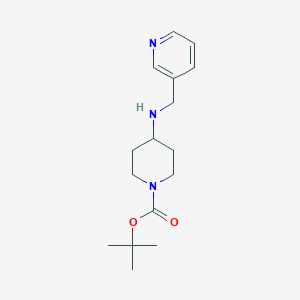

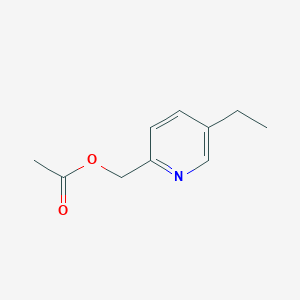

(5-Ethylpyridin-2-yl)methyl acetate

Overview

Description

Synthesis Analysis

The synthesis of (5-Ethylpyridin-2-yl)methyl acetate and related compounds typically involves reactions that introduce or modify the ethyl and acetate groups on the pyridine ring. A study on the synthesis and optical properties of ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate derivatives showcased a method involving the reaction of 2-chloropyridine-3,4-dicarbonitriles with ethyl cyanoacetate, highlighting the versatility of pyridine derivatives in synthesis (Chunikhin & Ershov, 2021).

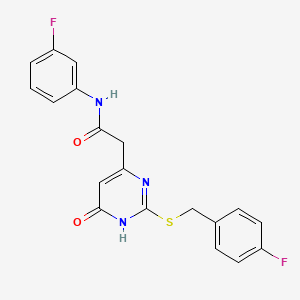

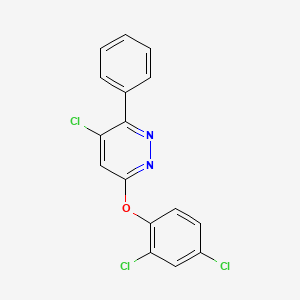

Molecular Structure Analysis

The molecular structure of (5-Ethylpyridin-2-yl)methyl acetate, like its derivatives, is characterized by the presence of a pyridine ring substituted with ethyl and acetate groups. The structure and conformation of ethyl acetate itself have been extensively studied, providing a foundation for understanding the behavior of its derivatives. Gas electron diffraction studies on ethyl acetate offered insights into its conformation and structural parameters, which are crucial for predicting the properties and reactivity of its derivatives (Sugino et al., 1991).

Chemical Reactions and Properties

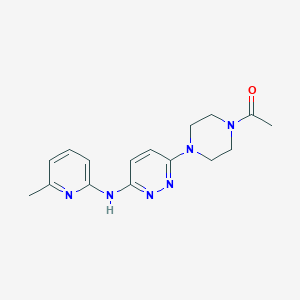

Chemical reactions involving (5-Ethylpyridin-2-yl)methyl acetate and its derivatives can be quite diverse, including esterification, nucleophilic substitution, and more. These reactions often exploit the reactivity of the pyridine nitrogen and the substituent groups to create complex molecules. For instance, research on the synthesis of 2-(arylamino)ethyl 2-[1-(pyridin-2-yl)eth-oxy] acetate explored reactions using 2-ethylpyridine, highlighting the compound's role in synthesizing molecules with potential memory-enhancing effects in mice (Li Ming-zhu, 2010).

Physical Properties Analysis

The physical properties of (5-Ethylpyridin-2-yl)methyl acetate, such as melting point, boiling point, solubility, and fluorescence, are crucial for its application in various fields. While specific data on (5-Ethylpyridin-2-yl)methyl acetate is scarce, studies on similar compounds provide valuable insights. The fluorescence properties of related pyridine derivatives, for example, have been reported, indicating solid-state fluorescence with emission maxima in specific ranges depending on the solvent (Chunikhin & Ershov, 2021).

Scientific Research Applications

Memory Enhancement

- Synthesis and Memory Effects : The synthesis of compounds like 2-(arylamino)ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate has been studied for their potential to enhance memory. Specifically, a variant of this compound significantly reduced mistake frequency in memory tests conducted on mice, indicating a potential role in cognitive enhancement (Li Ming-zhu, 2010).

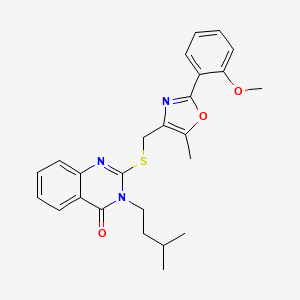

Anticancer Activity

- Potential Anticancer Agents : Several synthesized compounds related to 5-ethylpyridin-2-yl derivatives have been explored for their antitumor activities. For instance, compounds with structures similar to 5-ethylpyridin-2-yl have shown promise in inhibiting the proliferation of cancer cells like HeLa cells, suggesting their potential as anticancer agents (Jing Du et al., 2018).

Synthesis Methods

- Novel Synthesis Routes : Research has been conducted on developing new synthesis routes for compounds like 2-methyl-5-ethylpyridine, which is structurally related to (5-Ethylpyridin-2-yl)methyl acetate. These studies explore various promoters and reaction conditions, contributing to the efficient production of these compounds (E. Moioli et al., 2017).

Molecular Structure and Properties

- Structural Analysis and Properties : The detailed synthesis and characterization of compounds structurally related to (5-Ethylpyridin-2-yl)methyl acetate have been undertaken. These studies provide insights into their molecular structure, spectroscopic properties, and theoretical calculations, enhancing our understanding of their chemical behavior and potential applications (F. E. Kalai et al., 2021).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(5-ethylpyridin-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-9-4-5-10(11-6-9)7-13-8(2)12/h4-6H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRIYNYAKRPUOBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)COC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Ethylpyridin-2-yl)methyl acetate | |

Synthesis routes and methods

Procedure details

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-(11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carbonyl)piperidine-3-carboxylate](/img/structure/B2483522.png)

![3-Methyl-8-[3-(triazol-2-yl)azetidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2483528.png)

![3-(3,4-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2483530.png)

![[2-(2,4,6-Trifluorophenyl)ethyl]hydrazine](/img/structure/B2483531.png)

![2,2-dimethyl-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2483533.png)

![6-(5-Chloro-2-methylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)